(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone
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Overview
Description
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Mechanism of Action
Target of Action
The primary targets of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone are currently unknown. This compound is a derivative of thiazolidine and indole , both of which have been found in many bioactive compounds with diverse biological activities . Therefore, it’s possible that this compound may interact with multiple receptors or enzymes in the body.
Mode of Action
Based on the biological activities of thiazolidine and indole derivatives, it can be hypothesized that this compound may interact with its targets to modulate their function .
Biochemical Pathways
Thiazolidine and indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Based on the biological activities of thiazolidine and indole derivatives, it can be hypothesized that this compound may have diverse biological effects .
Preparation Methods
The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired thiazolidine derivative . Industrial production methods may involve similar synthetic routes but optimized for higher yield and purity.
Chemical Reactions Analysis
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(o-tolyl)methanone can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Exhibits antimicrobial activity.
Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-6-3-4-9-16(13)17(20)19-10-11-22-18(19)14-7-5-8-15(12-14)21-2/h3-9,12,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCMJMHUEZJIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCSC2C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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